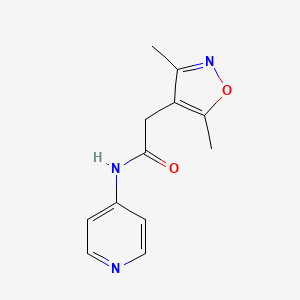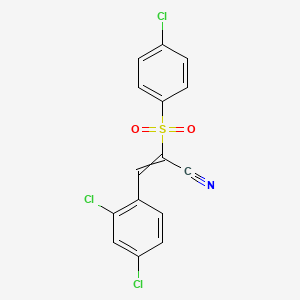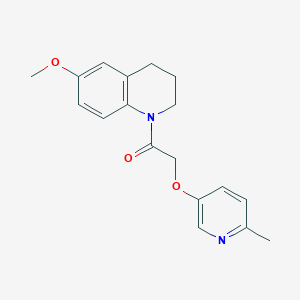![molecular formula C16H21N3O3S B6620013 N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide](/img/structure/B6620013.png)
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide typically involves the reaction of 2-phenylethylhydrazine with 3-chloropropylsulfonylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrazole: A basic five-membered ring structure with two nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with a single double bond.
Pyrazolone: Contains a keto group on the pyrazole ring.
Uniqueness
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide is unique due to the presence of the sulfonylacetamide group, which imparts specific chemical and biological properties
特性
IUPAC Name |
N-[2-(2-phenylethyl)pyrazol-3-yl]-2-propylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-12-23(21,22)13-16(20)18-15-8-10-17-19(15)11-9-14-6-4-3-5-7-14/h3-8,10H,2,9,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWANKFVWACDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)NC1=CC=NN1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6619934.png)
![1-[[5-[Ethyl(phenyl)sulfamoyl]pyridin-2-yl]amino]-3-(2-methoxyphenyl)urea](/img/structure/B6619940.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide](/img/structure/B6619947.png)
![(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B6619949.png)
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3-(3-oxo-1,4-benzoxazin-4-yl)propanoate](/img/structure/B6619956.png)


![2-(2-cyanophenoxy)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6619982.png)


![N-[3-(thian-4-ylcarbamoylamino)phenyl]acetamide](/img/structure/B6620008.png)
![1-[4-Methoxy-3-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B6620012.png)

![3-(Furan-2-yl)-1-[3-(2-methylimidazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B6620032.png)
